5-Chloroisatin is a halogenated derivative of 1H-indole-2,3-dione, a core scaffold in synthetic and medicinal chemistry. It functions as a versatile building block, offering three primary reaction sites: the N1-proton for alkylation or acylation, the C3-ketone for condensation and spirocyclization reactions, and the C5-chloro-substituted aromatic ring for further functionalization. [1] The presence of the C5-chloro group provides a critical combination of high thermal stability and modulated electronic properties, making it a preferred precursor for specific, high-performance applications where unsubstituted or alternatively substituted isatins are less suitable. [2]
Scaffold for antimicrobial screening derivatives
5-halo isatin core enables N-Mannich base, hydrazone, and spiro-heterocycle libraries for Gram-negative focus
Cytotoxicity research building block
Chlorine substituent potentiates biological effect in downstream oxadiazoline and hydrazone frameworks
Solvation-guided synthetic workflow
Computed solvation profiles across 10 solvents inform reaction medium selection and scale-up optimization
Substituting 5-Chloroisatin with unsubstituted isatin or other analogs like 5-bromoisatin is often unviable due to the specific role of the C5-chloro substituent. This electron-withdrawing group modifies the electrophilicity of the C3-carbonyl and the acidity of the N-H proton, directly impacting reaction kinetics, product yields, and the potential for side-product formation in complex syntheses. [1] Furthermore, the chlorine atom itself is often a critical pharmacophore in medicinal chemistry applications, where it can form specific halogen bonds in enzyme active sites, an interaction not replicated by hydrogen (in isatin) or other halogens in the same way. [2] This makes the precise selection of 5-Chloroisatin a critical procurement decision for achieving reproducibility and targeted downstream performance.
May not reproduce the Gram-negative activity or enhanced cytotoxicity reported for 5-chloroisatin derivatives; electronic landscape differs fundamentally
Halogen-specific electronic and steric profiles shift cytotoxic IC₅₀ values and solvation behavior; synthesis outcomes are not interchangeable
Substituent-dependent solvation and electrostatic differences alter solubility and reaction selectivity; DFT data confirm distinct thermodynamic profiles
In a lipase-catalyzed, one-pot, three-component reaction to synthesize spirooxindoles, 5-Chloroisatin demonstrates excellent performance as a starting material, providing an 85% isolated yield. [1] This yield is directly comparable to that achieved with unsubstituted isatin (90%), 5-bromoisatin (86%), and 5-fluoroisatin (88%) under identical conditions, showcasing its reliability for complex assemblies. [1] Its performance is notably superior to analogs with stronger electron-withdrawing groups, such as 5-nitroisatin, which yielded only 71%. [1]
| Evidence Dimension | Isolated Product Yield |
| Target Compound Data | 85% (for 5-Chloroisatin) |
| Comparator Or Baseline | Isatin (90%), 5-Bromoisatin (86%), 5-Nitroisatin (71%) |
| Quantified Difference | Within 6% of isatin and 5-bromoisatin; 14% higher than 5-nitroisatin. |
| Conditions | One-pot tandem reaction with cyclohexanone and malononitrile, catalyzed by porcine pancreatic lipase (PPL) in aqueous media. |
This demonstrates high-yield reliability in complex, multi-component reactions, a critical factor for process efficiency and material procurement planning.
N-alkylation is a primary step for utilizing isatin scaffolds. In a representative N-benzylation reaction using benzyl chloride and K2CO3 in acetonitrile, 5-chloroisatin was converted to 1-benzyl-5-chloroindoline-2,3-dione in 90% yield. [1] This demonstrates that the electron-withdrawing chloro group does not impede this critical process step, delivering yields comparable to those reported for unsubstituted isatin (79% yield) [2] and 5-bromoisatin (92% yield) [3] under similar conditions.
| Evidence Dimension | Isolated Yield of N-Benzylated Product |
| Target Compound Data | 90% |
| Comparator Or Baseline | Isatin (79%), 5-Bromoisatin (92%) |
| Quantified Difference | Maintains high yield, comparable to or exceeding the unsubstituted parent compound. |
| Conditions | N-benzylation using benzyl chloride with a carbonate base (K2CO3) in a polar aprotic solvent (Acetonitrile or DMF). |
Confirms that this key functionalization step proceeds in high yield, ensuring efficient conversion and simplifying downstream process development without requiring significant re-optimization compared to other common isatins.
5-Chloroisatin exhibits a high melting point of 254-258 °C, indicating significant thermal stability. This is a substantial improvement over the parent compound, isatin, which melts at a lower temperature range of 201-204 °C. The thermal stability of 5-Chloroisatin is comparable to that of 5-bromoisatin (m.p. 251-253 °C), distinguishing the halogenated isatins as more robust for high-temperature applications than the unsubstituted version.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 254-258 °C |
| Comparator Or Baseline | Isatin (~203 °C), 5-Bromoisatin (~252 °C) |
| Quantified Difference | ~50 °C higher than Isatin, indicating greater thermal stability. |
| Conditions | Standard melting point determination. |
Higher thermal stability ensures compound integrity during storage and allows for a wider processing window, including reactions that require elevated temperatures, without risk of degradation.
The C5-chloro substituent is a well-established feature in multiple classes of kinase inhibitors. Its specific electronic properties and potential for halogen bonding make 5-Chloroisatin the appropriate starting material for synthesizing indolinone-based inhibitors where target engagement relies on the presence of this specific halogen. [1]
For multi-step or one-pot syntheses of complex molecules like spirooxindoles, 5-Chloroisatin provides a reliable, high-yield starting point. Its predictable reactivity ensures efficient material conversion, making it a cost-effective choice for building diverse chemical libraries or for scale-up operations where yield consistency is paramount. [2]
As demonstrated by high-yield N-alkylation reactions, 5-Chloroisatin is an ideal substrate for creating libraries of N-substituted isatins. Its robust performance in this key reaction allows for the reliable and efficient introduction of diverse functional groups at the N1 position, facilitating structure-activity relationship (SAR) studies. [3]
In processes that require heating above 200 °C, the superior thermal stability of 5-Chloroisatin compared to unsubstituted isatin makes it the more suitable and safer choice. This allows for greater flexibility in solvent selection and reaction conditions without concern for precursor decomposition.
Irritant